molecular formula C20H18O6 B1664598 3-Hydroxyterphenyllin CAS No. 66163-76-6

3-Hydroxyterphenyllin

Cat. No. B1664598
CAS RN: 66163-76-6
M. Wt: 354.4 g/mol
InChI Key: YLSPFNUVVOKJDF-UHFFFAOYSA-N
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Description

3-Hydroxyterphenyllin is a metabolite of Aspergillus candidus . It has been found to suppress proliferation and cause cytotoxicity against A2780/CP70 and OVCAR-3 cells . It also induces S phase arrest and apoptosis .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyterphenyllin is represented by the formula C20H18O6 . The SMILES representation is OC1=CC=C(C2=CC(OC)=C(C3=CC=C(C(O)=C3)O)C(O)=C2OC)C=C1 .

Scientific Research Applications

Podocyte Protection in Kidney Health

3-Hydroxyterphenyllin (3-HT) has been identified as a compound that can protect against podocyte injury induced by palmitic acid (PA). This is particularly relevant in the context of kidney health, where podocyte damage can lead to kidney diseases. The half-maximal inhibitory concentrations (IC50) for this protective effect are approximately 16 µM .

Anticancer Properties

Research has shown that 3-HT can induce apoptosis in human ovarian cancer cells, specifically A2780/CP70 and OVCAR-3 lines, while exhibiting minimal effects on normal human epithelial ovarian cells IOSE-364. This suggests a potential application of 3-HT as an anticancer agent .

Mechanism of Action

Target of Action

3-Hydroxyterphenyllin (3-HT) is a natural fungal metabolite that has been studied for its potential anticancer properties . The primary targets of 3-HT are human ovarian cancer cells, specifically A2780/CP70 and OVCAR-3 cells . These cells play a crucial role in the progression of ovarian cancer, a common cause of cancer-related death among women .

Mode of Action

3-HT interacts with its targets by suppressing proliferation and inducing cytotoxicity . It causes S phase arrest and apoptosis in a dose-independent manner . The S phase arrest is related to DNA damage, which mediates the ATM/p53/Chk2 pathway . This interaction results in changes in the cell cycle, leading to the accumulation of cells in the S phase .

Biochemical Pathways

The action of 3-HT affects several biochemical pathways. The S phase arrest is associated with the downregulation of cyclin D1, cyclin A2, cyclin E1, CDK2, CDK4, and Cdc25C, and the upregulation of Cdc25A and cyclin B1 . Both intrinsic and extrinsic apoptotic pathways are involved in the apoptotic effect . The intrinsic apoptotic pathway is activated through decreasing the protein levels of Bcl2, Bcl-xL, and procaspase-9 and increasing the protein level of Puma . The induction of DR5 and DR4 indicates that the extrinsic apoptotic pathway is also activated .

Pharmacokinetics

Its impact on bioavailability is suggested by its effective anti-proliferative effect on a2780/cp70 and ovcar-3 cells .

Result of Action

The molecular and cellular effects of 3-HT’s action include the induction of S phase arrest and apoptosis in ovarian cancer cells . It also causes DNA damage, which mediates the ATM/p53/Chk2 pathway . Additionally, it induces reactive oxygen species (ROS) and activates ERK in ovarian cancer cells .

properties

IUPAC Name

4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSPFNUVVOKJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216353
Record name 3-Hydroxyterphenyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyterphenyllin

CAS RN

66163-76-6
Record name 3-Hydroxyterphenyllin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66163-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxyterphenyllin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyterphenyllin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113
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Record name 3-Hydroxyterphenyllin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYTERPHENYLLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3-Hydroxyterphenyllin and where is it found?

A1: 3-Hydroxyterphenyllin is a natural compound first isolated from the fungus Aspergillus candidus []. It belongs to a class of compounds known as p-terphenyls, which are relatively rare in fungi [].

Q2: What are the potential anticancer properties of 3-Hydroxyterphenyllin?

A2: Research suggests that 3-Hydroxyterphenyllin exhibits potent growth inhibitory effects against human ovarian cancer cell lines, specifically OVCAR-3 and A2780/CP70 [, ]. This effect appears to be mediated by inducing S phase arrest in the cell cycle [, ]. Further studies have shown that this compound can also induce apoptosis, programmed cell death, in these cell lines [].

Q3: How does 3-Hydroxyterphenyllin induce S phase arrest in ovarian cancer cells?

A3: Studies indicate that 3-Hydroxyterphenyllin disrupts the cell cycle progression by influencing the expression of key regulatory proteins. It has been observed to upregulate Cyclin B1 and Cdc25A expression while inhibiting the expression of Cdk4, Cyclin A2, and Cyclin E1 []. These changes in protein expression are associated with halting the cell cycle at the S phase, preventing further proliferation.

Q4: What other mechanisms contribute to the anticancer effects of 3-Hydroxyterphenyllin?

A5: Beyond cell cycle arrest, 3-Hydroxyterphenyllin has been shown to induce apoptosis in ovarian cancer cells. This effect appears to be linked to DNA damage, which subsequently activates the ATM/p53/Chk2 pathway, a key signaling cascade involved in cellular responses to DNA damage []. This activation leads to a cascade of events culminating in apoptosis.

Q5: Does 3-Hydroxyterphenyllin exhibit other biological activities?

A6: Yes, 3-Hydroxyterphenyllin and related compounds isolated from Aspergillus candidus have shown significant antioxidant properties in various experimental models [, ]. Notably, they demonstrated potent inhibition of lipid peroxidation, even surpassing the activity of alpha-tocopherol, a well-known antioxidant []. Additionally, they exhibit free radical scavenging activity, further supporting their antioxidant potential [].

Q6: What are the structural characteristics of 3-Hydroxyterphenyllin?

A7: The structure of 3-Hydroxyterphenyllin has been elucidated using various spectroscopic techniques, primarily 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, ]. These studies, along with comparisons to related compounds like Terphenyllin, have provided detailed insights into the arrangement of atoms and functional groups within the molecule. While the exact molecular formula and weight are not explicitly stated in the provided abstracts, this information can be deduced from its chemical structure.

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